molecular formula C18H22N4O2 B2556294 N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 950646-83-0

N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2556294
M. Wt: 326.4
InChI Key: LIIUCEMHORQVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Cannabinoid Receptor Antagonists

Research has delved into the structural relationships of pyrazole derivatives, focusing on their antagonistic activities against the brain cannabinoid receptor (CB1). These studies highlight the necessity of specific structural features for potent and selective antagonistic activity, such as a para-substituted phenyl ring and a carboxamido group in certain positions on the pyrazole ring. These compounds are instrumental in understanding cannabinoid receptor binding sites and may have therapeutic potential in mitigating the adverse effects of cannabinoids (Lan et al., 1999). Further investigation into the molecular interactions of these antagonists with the CB1 receptor using computational methods and radioligand binding analyses has provided insights into the steric and electrostatic requirements for receptor binding, which could inform the development of new therapeutic agents (Shim et al., 2002).

Antitubercular Activity

Compounds structurally related to N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, a series of novel derivatives exhibited significant activity, demonstrating the potential of these compounds in developing new antitubercular agents. These findings underscore the importance of structural optimization in enhancing the efficacy of therapeutic molecules (Srinivasarao et al., 2020).

Synthesis and Biological Activity

The chemical synthesis and biological evaluation of pyrazolopyridine derivatives, including those related to N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, have been conducted. These compounds have shown notable antioxidant, antitumor, and antimicrobial activities, highlighting their potential as multifunctional agents in medicinal chemistry. Such studies are crucial for the discovery and development of new drugs with diverse therapeutic applications (El‐Borai et al., 2013).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, compounds related to N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide have been explored for their unique properties and applications. For instance, the integration of enabling methods for automated flow preparation of related compounds demonstrates the advancements in chemical synthesis technologies, which could have implications for the manufacturing of pharmaceuticals and other chemical products (Ingham et al., 2014).

properties

IUPAC Name

N-(2-phenylethyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(21-9-6-15-4-2-1-3-5-15)22-12-7-16(8-13-22)24-17-14-19-10-11-20-17/h1-5,10-11,14,16H,6-9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIUCEMHORQVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

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